![molecular formula C14H8Cl3FN2O4S B3041359 3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride CAS No. 284674-49-3](/img/structure/B3041359.png)
3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride
Overview
Description
3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride is a chemical compound with the molecular formula C14H8Cl3FN2O4S . It has a molecular weight of 425.6 g/mol.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 425.6 g/mol. Other physical and chemical properties such as melting point, boiling point, and density weren’t available in the sources I found .Scientific Research Applications
Synthesis of Dichlorobenzamide Derivatives
This compound is an important substrate in the syntheses of various benzamide derivatives . It’s used in the reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride to characterize a series of new dichlorobenzamide derivatives .
Pharmaceutical Research
In the realm of pharmaceutical research, this compound serves as a crucial building block in the synthesis of innovative drug candidates . Its versatile structure allows for the development of targeted therapies that address a wide spectrum of health conditions, from neurological disorders to metabolic diseases .
Agrochemical Applications
Beyond the pharmaceutical realm, this compound also finds its place in the agrochemical industry . Its unique chemical structure contributes to the synthesis of advanced crop protection agents, such as highly selective and effective pesticides .
Advanced Material Synthesis
With its unique chemical structure and exceptional purity, this compound is poised to unlock new frontiers in advanced material synthesis .
Biological Research
Chlorobenzene derivatives have a lot of application ranges of physical, chemical, and biological properties . Some analogous derivatives showed their biological activity, such as antitumoral and anticonvulsive activities .
Industrial Applications
Arylamines are versatile organic chemical materials, whose derivatives exhibit wide applications in the fields of medicines, industry and biology .
Mechanism of Action
Target of Action
The primary targets of 3-chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride are specific enzymes within the body . The sulphonyl fluoride moiety within the molecule is particularly noteworthy, as it can interact with these enzyme targets .
Mode of Action
This compound interacts with its enzyme targets through a process known as covalent modification . The sulphonyl fluoride group within the molecule can form a covalent bond with the enzyme, altering its structure and function .
Biochemical Pathways
It is known that the compound’s interaction with its enzyme targets can lead to changes in various biochemical processes . These changes can have downstream effects on a wide range of physiological functions.
Pharmacokinetics
Its unique chemical structure suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the development of potent and selective pharmaceutical agents . Its unique properties allow for the development of targeted therapies that address a wide spectrum of health conditions, from neurological disorders to metabolic diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body .
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-[(2,6-dichlorobenzoyl)carbamoylamino]benzenesulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3FN2O4S/c15-8-2-1-3-9(16)12(8)13(21)20-14(22)19-11-5-4-7(6-10(11)17)25(18,23)24/h1-6H,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQPSNRMYIPGOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-[(2,6-dichlorobenzoyl)carbamoylamino]benzenesulfonyl Fluoride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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